molecular formula C17H17ClN4O2S B7832184 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PROPANOATE

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PROPANOATE

Cat. No.: B7832184
M. Wt: 376.9 g/mol
InChI Key: YGVSDJJHEUPZBL-UHFFFAOYSA-N
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Description

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PROPANOATE is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a methylthio group attached to a pyrimidine ring, which is further connected to an aminoethyl propionate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-[[6-(4-chlorophenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]amino]ethyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-3-14(23)24-9-8-20-16-13(10-19)15(21-17(22-16)25-2)11-4-6-12(18)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVSDJJHEUPZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PROPANOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a chlorophenyl acetonitrile and a thiourea derivative under basic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Amination: The amino group is introduced through a nucleophilic substitution reaction with an appropriate amine.

    Esterification: The final step involves the esterification of the aminoethyl group with propionic acid under acidic conditions to yield the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PROPANOATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PROPANOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may interact with inflammatory mediators, reducing the production of pro-inflammatory cytokines and alleviating inflammation.

Comparison with Similar Compounds

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PROPANOATE can be compared with other similar compounds, such as:

    2-{[6-(4-Chlorophenyl)-5-cyano-2-(methylthio)pyrimidin-4-yl]amino}ethyl acetate: This compound has an acetate group instead of a propionate group, which may result in different pharmacokinetic properties.

    2-{[6-(4-Chlorophenyl)-5-cyano-2-(methylthio)pyrimidin-4-yl]amino}ethyl butyrate: The butyrate derivative may exhibit different biological activities due to the longer carbon chain.

    2-{[6-(4-Chlorophenyl)-5-cyano-2-(methylthio)pyrimidin-4-yl]amino}ethyl methacrylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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